

Application Note: A Validated UV-Spectrophotometric Method for the Quantification of Oxolamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Oxolamine	
Cat. No.:	B1678060	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolamine is a therapeutic agent primarily used as a cough suppressant and has demonstrated anti-inflammatory properties in the respiratory tract.[1][2][3] Its chemical name is 5-(2-[diethylamino]ethyl)-3-phenyl-1,2,4-oxadiazole.[4] Accurate and reliable quantification of Oxolamine in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the quantification of Oxolamine. The method has been validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6]

Principle

The method is based on the principle that **Oxolamine** exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution at a specific wavelength. By measuring the absorbance of **Oxolamine** at its wavelength of maximum absorbance (λ max), its concentration can be accurately determined.

Materials and Equipment



- Reference Standard: Oxolamine Citrate (with certificate of analysis)
- Reagents: Methanol (AR Grade or HPLC Grade)[2]
- Equipment:
 - Double beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cells[2]
 - Analytical Balance (0.01 mg sensitivity)
 - Volumetric flasks (10 mL, 100 mL)
 - Micropipettes
 - Ultrasonic bath

Experimental ProtocolsPreparation of Solutions

- Diluent Preparation: Methanol was used as the diluent for all solutions.[2][7]
- Standard Stock Solution (100 μg/mL):
 - Accurately weigh 10 mg of Oxolamine Citrate reference standard and transfer it into a
 100 mL volumetric flask.[2]
 - Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2][4]
 - Make up the volume to 100 mL with methanol and mix thoroughly. This solution has a concentration of 100 μg/mL.
- Working Standard Solution (10 μg/mL):
 - Pipette 10 mL of the Standard Stock Solution (100 μg/mL) into a 100 mL volumetric flask.
 - Dilute to the mark with methanol and mix well to obtain a concentration of 10 μg/mL.



Determination of Wavelength of Maximum Absorbance (λmax)

- Fill a quartz cuvette with the diluent (methanol) to serve as a blank.
- Fill a second cuvette with the Working Standard Solution (10 μg/mL).
- Scan the working standard solution from 400 nm to 200 nm in the spectrophotometer.
- The wavelength at which the highest absorbance is recorded is the λmax. For Oxolamine in methanol, the λmax is observed at approximately 237 nm.[2][7]

Preparation of Calibration Curve

- Prepare a series of standard solutions with concentrations ranging from 1 to 14 μg/mL by pipetting appropriate aliquots of the Standard Stock Solution into 10 mL volumetric flasks and diluting with methanol.[2][7]
- Measure the absorbance of each standard solution at the determined λmax (237 nm) against the methanol blank.
- Plot a graph of absorbance versus concentration.
- Perform linear regression analysis to obtain the correlation coefficient (r^2) and the regression equation (y = mx + c). The r^2 value should be $\geq 0.999.[2]$

Assay of Oxolamine Citrate in Tablets

- Weigh and finely powder 20 tablets to determine the average weight.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Oxolamine Citrate and transfer it to a 100 mL volumetric flask.[2]
- Add about 70 mL of methanol, sonicate for 15 minutes to extract the drug, and then dilute to the mark with methanol.[2]
- Filter the solution through a Whatman No. 41 filter paper.[2]



- Dilute an appropriate volume of the filtrate with methanol to obtain a final theoretical concentration within the linearity range (e.g., 10 µg/mL).
- Measure the absorbance of the final sample solution at 237 nm against the methanol blank.
- Calculate the concentration of Oxolamine in the sample using the regression equation derived from the calibration curve.

Method Validation

The developed method was validated as per ICH Q2(R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][8]

Linearity and Range

The linearity of the method was established over the concentration range of 1-14 μ g/mL.[2][7] The high correlation coefficient indicates a strong linear relationship between concentration and absorbance.

Concentration (µg/mL)	Absorbance (Mean, n=3)
1	0.065
2	0.131
4	0.264
6	0.398
8	0.530
10	0.662
12	0.795
14	0.928
Regression Equation	y = 0.0661x + 0.0005
Correlation (r²)	0.9997



Accuracy (Recovery)

Accuracy was determined by performing recovery studies using the standard addition method at three different levels (80%, 100%, and 120%). The high percentage recovery values confirm the accuracy of the method.[9]

Amount Added (%)	Theoretical Conc. (µg/mL)	Measured Conc. (µg/mL)	% Recovery	% RSD (n=3)
80	8	7.96	99.50	0.45
100	10	10.03	100.30	0.31
120	12	11.92	99.33	0.52

Precision

Precision was evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day). The low %RSD values indicate that the method is precise.[4][10]

Table 3.1: Intra-day Precision (n=6)

Concentration (µg/mL) Mean Absorbance	SD	% RSD
----------------------------------------	----	-------

| 10 | 0.663 | 0.0021 | 0.32 |

Table 3.2: Inter-day Precision (n=6, over 3 days)

Day	Mean Absorbance	SD	% RSD
1	0.663	0.0021	0.32
2	0.668	0.0034	0.51

| 3 | 0.659 | 0.0028 | 0.42 |



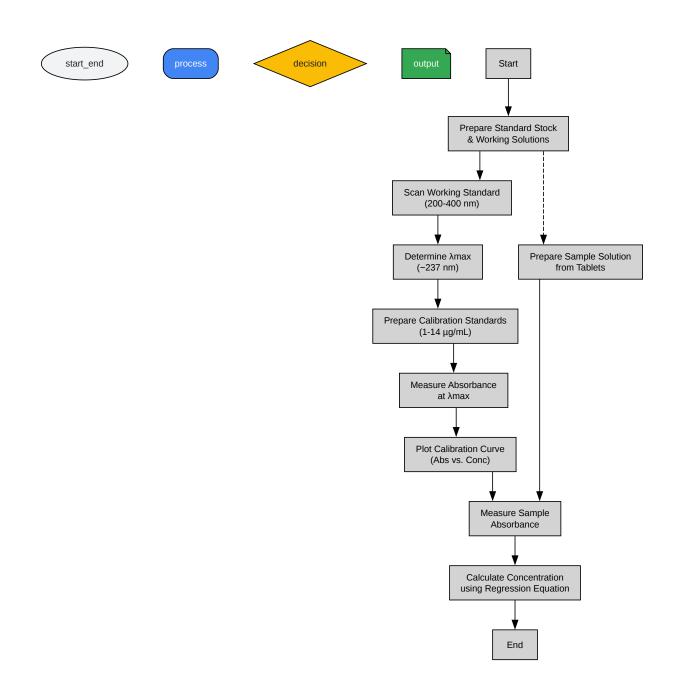
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines (LOD = $3.3\sigma/S$; LOQ = $10\sigma/S$).[11]

Parameter	Value (μg/mL)
LOD	0.11
LOQ	0.34

Visualized Workflows and Logic

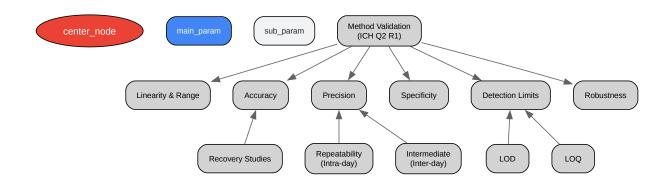




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Caption: Experimental workflow for **Oxolamine** quantification.





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Caption: Logical relationship of ICH validation parameters.

Conclusion

The developed UV-spectrophotometric method for the quantification of **Oxolamine** is simple, rapid, accurate, and precise. The method was successfully validated according to ICH guidelines, demonstrating its reliability for routine analysis.[4][5] With a linearity range of 1-14 μ g/mL in methanol and a λ max at 237 nm, this protocol is highly suitable for the quality control of **Oxolamine** in both bulk drug substance and pharmaceutical tablet formulations.[2][7] The low cost and minimal sample preparation make it an efficient alternative to more complex chromatographic techniques for its intended purpose.

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